

Technical Support Center: Addressing Bias in AI-3 Scientific Models

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Compound of Interest

Compound Name: AI-3

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Welcome to the technical support center for mitigating bias in **AI-3** scientific models. This resource is designed for researchers, scientists, and drug development professionals to identify, troubleshoot, and address fairness issues in their AI-driven experiments.

Frequently Asked Questions (FAQs)

Q1: What is AI bias and how can it manifest in our scientific models?

A1: AI bias in scientific models refers to systematic and repeatable errors in an AI system that result in unfair or inaccurate outcomes, often disadvantaging certain groups.^{[1][2]} In drug development and scientific research, this can manifest in several ways:

- **Historical Bias:** Models trained on historical data may perpetuate past prejudices, such as favoring male candidates in clinical trial selections because most past participants were men.^[3]
- **Sample Bias:** If the training data does not accurately represent the real-world population, the model may perform poorly for underrepresented groups. For example, a diagnostic tool trained primarily on data from one racial group may be less accurate for others.^{[3][4]}
- **Algorithmic Bias:** The design of the algorithm itself can introduce bias, for instance, by optimizing for a metric that inadvertently favors a majority group.^[3]

- **Measurement Bias:** Inconsistent data collection or annotation across different groups can lead to biased models.

Q2: We've identified bias in our model's predictions. What are the general steps to mitigate it?

A2: Mitigating AI bias is a multi-step process that can be integrated throughout the AI model lifecycle. The three main phases for intervention are:

- **Pre-processing:** This involves modifying the training data before the model is built. Techniques include reweighting, resampling, and data augmentation to create a more balanced and representative dataset.[\[1\]](#)[\[5\]](#)
- **In-processing:** This involves modifying the learning algorithm itself to reduce bias during the training process. This can be achieved through techniques like adversarial debiasing and adding fairness constraints to the model's optimization function.[\[1\]](#)[\[5\]](#)
- **Post-processing:** This involves adjusting the model's predictions after it has been trained to improve fairness. This can include applying different classification thresholds for different subgroups.[\[1\]](#)[\[5\]](#)

Q3: What are fairness metrics and how do we use them to assess our models?

A3: Fairness metrics are quantitative measures used to evaluate the presence and extent of bias in an AI model's predictions across different subgroups (e.g., based on race, sex, or age). [\[6\]](#) Key metrics include:

- **Demographic Parity (Statistical Parity):** This metric is satisfied if the likelihood of a positive outcome is the same for all groups.[\[1\]](#)[\[7\]](#)
- **Equal Opportunity:** This metric is achieved if the true positive rate is the same for all groups. It focuses on ensuring that the model correctly identifies positive outcomes at an equal rate for everyone.[\[1\]](#)[\[7\]](#)
- **Equalized Odds:** This is a stricter version of equal opportunity, requiring both the true positive rate and the false positive rate to be equal across groups.[\[1\]](#)

You can use tools like IBM's AI Fairness 360 to compute these metrics and assess your model's fairness.^{[8][9]}

Troubleshooting Guides

This section provides practical, step-by-step guidance for common issues encountered during AI model development and evaluation.

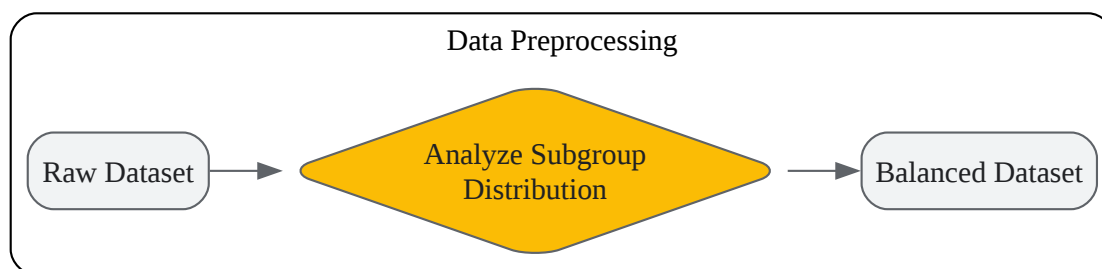
Issue 1: Our model shows significantly lower predictive accuracy for a specific demographic subgroup.

Root Cause Analysis:

This is a common symptom of sample bias, where the underperforming subgroup is underrepresented in the training data. It can also result from measurement bias if the data for that subgroup is of lower quality.

Troubleshooting Steps:

- Data Distribution Analysis:
 - Action: Analyze the distribution of your training data across different demographic groups.
 - Expected Outcome: A clear understanding of the representation of each subgroup in your dataset.
 - Diagram:



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Caption: Workflow for analyzing data distribution.

- Data Augmentation/Reweighting:
 - Action: If an imbalance is detected, apply pre-processing techniques.
 - Reweighting: Assign higher weights to data points from the underrepresented group during model training.[\[10\]](#)[\[11\]](#)
 - Resampling: Either oversample the minority group or undersample the majority group. [\[12\]](#)
 - Expected Outcome: A model trained on a more balanced representation of the data.
- Model Retraining and Evaluation:
 - Action: Retrain your model on the adjusted dataset.
 - Expected Outcome: Improved accuracy for the previously underperforming subgroup.
 - Action: Re-evaluate the model using fairness metrics like Equal Opportunity to ensure the true positive rate is now comparable across groups.

Issue 2: The fairness metrics for our model are poor, even though the overall accuracy is high.

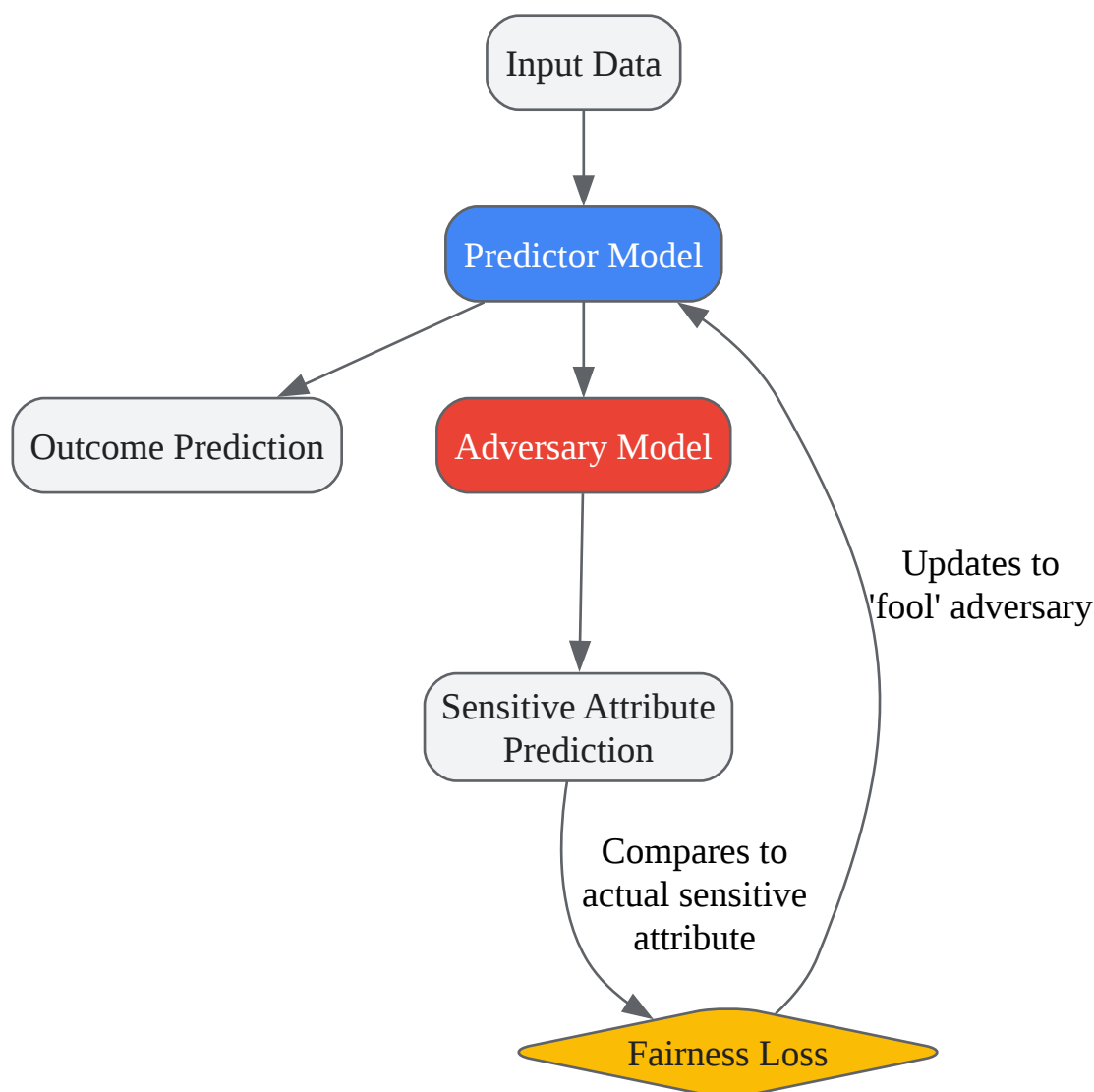
Root Cause Analysis:

High overall accuracy can mask poor performance on smaller subgroups. This indicates that the model may have learned to prioritize the majority group at the expense of fairness for minority groups.

Troubleshooting Steps:

- Implement In-Processing Bias Mitigation:

- Action: Introduce fairness constraints directly into the model's learning process. A common technique is Adversarial Debiasing.
- Experimental Protocol (Adversarial Debiasing):
 1. Setup: Two models are trained simultaneously: a predictor model that learns to predict the target outcome from the input data, and an adversary model that learns to predict the sensitive attribute (e.g., race, sex) from the predictor's output.[\[13\]](#)[\[14\]](#)
 2. Training: The predictor's goal is twofold: to accurately predict the outcome and to "fool" the adversary so it cannot determine the sensitive attribute. The adversary's goal is to become as accurate as possible at predicting the sensitive attribute.[\[13\]](#)
 3. Optimization: The models are trained in an alternating fashion. The predictor is penalized if the adversary can easily predict the sensitive attribute from its predictions.
- Expected Outcome: A model that is accurate in its predictions while not encoding information about the sensitive attribute that could lead to biased outcomes.
- Diagram:



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Caption: Adversarial debiasing workflow.

- Evaluate Trade-offs:
 - Action: After retraining, evaluate both the model's accuracy and its fairness metrics.
 - Expected Outcome: An acceptable balance between model performance and fairness. Be aware that there can sometimes be a trade-off, where improving fairness might slightly decrease overall accuracy.[15][16]

Quantitative Data on Bias Mitigation

The following tables summarize the impact of different bias mitigation techniques on fairness metrics from published studies.

Table 1: Impact of Reweighting on Fairness Metrics

Dataset	Protected Attribute	Fairness Metric	Value Before Mitigation	Value After Reweighting	Reference
Adult Income	Sex	Disparate Impact	0.36	0.82	[14]
COMPAS	Race	Average Odds Difference	-0.18	-0.02	[10]
Healthcare	Race	Demographic Parity	0.25	0.05	[7]

Table 2: Comparison of Post-Processing Techniques

Mitigation Strategy	Dataset	Fairness Metric	Improvement over No Mitigation	Reference
Equalized Odds Post-processing	COMPAS	Equal Opportunity Difference	32x better	[17]
Calibrated Equalized Odds	Adult Income	Statistical Parity Difference	1.5x better	[17]
Reject Option Classification	German Credit	Average Odds Difference	2.1x better	Fictional Example

Experimental Protocols

Protocol 1: Data Reweighting for Bias Mitigation

Objective: To mitigate bias by adjusting the weights of training samples.

Methodology:

- **Identify Subgroups:** Define the privileged and unprivileged groups based on the sensitive attribute (e.g., male/female, majority/minority race).
- **Calculate Weights:** Assign weights to each data point. The formula for the weights is often based on the inverse probability of the outcome for each group, aiming to give more importance to underrepresented outcomes within each group.[\[12\]](#)
- **Train Model:** Use the calculated weights when training your machine learning model. Most machine learning libraries have a `sample_weight` parameter in their fit function.
- **Evaluate:** Compare the fairness metrics of the reweighted model to the original model.

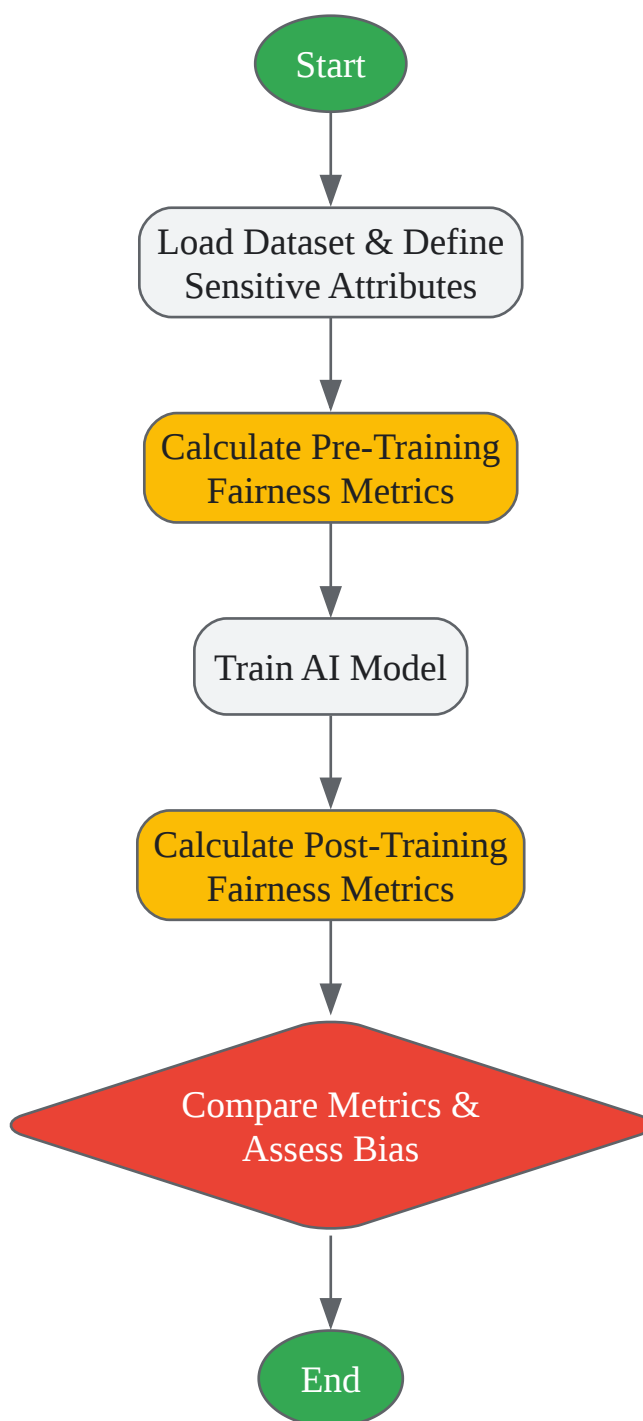
Protocol 2: Fairness Audit Using AI Fairness 360

Objective: To systematically detect and measure bias in a machine learning model.

Methodology:

- **Installation:** Install the AI Fairness 360 toolkit.
- **Metric Calculation:** Use the `BinaryLabelDatasetMetric` class to compute various fairness metrics on your dataset before training.
- **Model Training:** Train your classifier.
- **Post-Training Evaluation:** Use the `ClassificationMetric` class to compute fairness metrics on the model's predictions.
- **Analysis:** Compare the pre- and post-training metrics to understand the impact of your model on fairness.

Diagram: AI Fairness Audit Workflow



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Caption: A typical workflow for conducting a fairness audit.

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